molecular formula C15H12F3NO2 B2690543 Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate CAS No. 926236-39-7

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate

Cat. No.: B2690543
CAS No.: 926236-39-7
M. Wt: 295.261
InChI Key: XTCKUBYLEGTIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate is a compound known for its unique chemical structure and properties. It is a bifunctional modulator of androgen receptors and acts as a competitive inhibitor with an IC50 of 16 nM . This compound is of significant interest in various fields, including pharmaceuticals and organic chemistry, due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.

Chemical Reactions Analysis

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be compared with other similar compounds, such as:

This compound stands out due to its specific binding affinity to androgen receptors and its versatile applications in various fields.

Properties

IUPAC Name

methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKUBYLEGTIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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